![molecular formula C17H21N7O2 B3000410 3-环戊基-7-{[3-(1H-吡唑-1-基)丙基]氨基}嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1396855-62-1](/img/structure/B3000410.png)
3-环戊基-7-{[3-(1H-吡唑-1-基)丙基]氨基}嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Cancer Cell Growth Inhibition
These compounds have shown significant inhibitory activity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating their potential as cancer therapeutics .
Antimicrobial Activity
Some derivatives have demonstrated good antimicrobial potential, suggesting their use in combating bacterial infections .
Antioxidant Properties
Pyrimido[4,5-d]pyrimidine derivatives are also explored for their antioxidant capabilities, which are crucial in protecting cells from oxidative stress .
Dihydrofolic Acid Reduction
These compounds may act as agents to reduce dihydrofolic acid to tetrahydrofolic acid, an essential process in DNA synthesis and repair .
Antidiabetic Effects
Research indicates potential antidiabetic properties of these derivatives, which could be beneficial in managing diabetes .
Angiogenesis Inhibition
They might serve as angiogenesis inhibitors, which is important in the treatment of diseases where new blood vessel formation is undesirable, such as cancer .
Resistance Modification Agents
These compounds could be used as resistance modification agents to overcome drug resistance in various treatments .
Lipoxygenase Inhibition
Pyrimido[4,5-d]pyrimidine derivatives have been evaluated as lipoxygenase inhibitors with potential antioxidant and anticancer activity .
Each application presents a unique avenue for scientific research and therapeutic development. The compound’s versatility in addressing multiple health-related issues makes it a valuable subject for further study.
Discovery of pyrazolo[3,4-d]pyrimidine Synthesis and therapeutic potential of imidazole containing compounds Advances in the chemical and biological diversity of heterocyclic Molecules | Free Full-Text | Novel Pyrimidine Derivatives as
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This disruption can lead to apoptosis induction within cells, particularly in HCT cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
属性
IUPAC Name |
6-cyclopentyl-2-(3-pyrazol-1-ylpropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c25-15-13-11-19-16(18-7-3-9-23-10-4-8-20-23)21-14(13)22-17(26)24(15)12-5-1-2-6-12/h4,8,10-12H,1-3,5-7,9H2,(H2,18,19,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUGWXWRGIXHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCCCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。